molecular formula C8H10ClN B11919019 (2-(Chloromethyl)phenyl)methanamine

(2-(Chloromethyl)phenyl)methanamine

Cat. No.: B11919019
M. Wt: 155.62 g/mol
InChI Key: CHRHYDYCZOGRKS-UHFFFAOYSA-N
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Description

(2-(Chloromethyl)phenyl)methanamine (IUPAC name: 1-(2-(chloromethyl)phenyl)methanamine) is a benzylamine derivative featuring a chloromethyl (–CH₂Cl) substituent at the ortho position (2-position) relative to the methanamine (–CH₂NH₂) group on the benzene ring. This compound is of interest in organic synthesis due to its reactive chloromethyl group, which enables further functionalization, and its primary amine moiety, which serves as a nucleophile or coordination site.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

[2-(chloromethyl)phenyl]methanamine

InChI

InChI=1S/C8H10ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2

InChI Key

CHRHYDYCZOGRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)phenyl)methanamine typically involves the chloromethylation of benzylamine. One common method is the reaction of benzylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often include:

    Reagents: Benzylamine, formaldehyde, hydrochloric acid, and a chlorinating agent such as thionyl chloride.

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Another method involves the direct chlorination of (2-methylphenyl)methanamine using thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) with a variety of nucleophiles, forming C–N, C–O, or C–S bonds. Key examples include:

NucleophileReaction ConditionsProductYield/OutcomeSource
AminesPolar aprotic solvent (e.g., DMF), 60°C, 12 hSecondary aminesQuantitative conversion observed via HPLC
ThiolsAqueous NaOH, RT, 2 hThioethers85–92% isolated yield
HydroxideEthanol/water, refluxBenzyl alcohol derivativesLimited due to competing elimination

Mechanistic Insight :
The reaction proceeds via a backside attack due to the chloromethyl group’s steric accessibility, favoring SN2 pathways. Base-mediated dehydrohalogenation may compete under harsh conditions.

Radical Cross-Coupling Reactions

Photoredox catalysis enables C–C bond formation at the chloromethyl group. A notable example involves coupling with quinoxalinones under Ir(PPy)₃ catalysis:

ComponentRoleConditionsOutcomeSource
Ir(PPy)₃PhotocatalystBlue LED, DCM, RTRadical initiation via single-electron transfer (SET)
QuinoxalinoneSubstrateTEMPO (radical trap)Trapped radical intermediate confirmed by ESR
Product Thiazolino-quinoxalinone hybrid68–74% yield (HPLC)

Mechanism :

  • Ir(PPy)₃* oxidizes the chloromethyl group, generating a benzyl radical.

  • Radical addition to quinoxalinone forms a nitrogen-centered radical.

  • 1,2-hydride shift stabilizes the intermediate before re-aromatization .

Condensation Reactions

The amine group participates in cyclocondensation to form nitrogen heterocycles:

SubstrateConditionsProductApplicationSource
o-Anthranilic acidChloroacetonitrile, 80°C, 6 h2-Chloromethyl-4(3H)-quinazolinoneAnticancer precursor (IC₅₀ = 3.8 µM vs. HepG2)
Aniline derivativesHCl catalyst, ethanol reflux4-AnilinoquinazolinesBroad-spectrum cytotoxic agents

Optimization :
Increasing chloroacetonitrile stoichiometry from 1.0 to 2.5 equiv improved quinazolinone yields from 52% to 89% .

Alkylation and Etherification

The chloromethyl group acts as an alkylating agent in the presence of alcohols or ethers:

ReactionReagentsConditionsProductSource
EtherificationDimethyl sulfate, TBAB35°C, 1 hMethoxy-methyl derivatives
EsterificationTFAA, toluene60°C, 4 hAcrylate esters

Industrial Process :

  • Step 1 : Condensation with methyl formate (28–30°C, 12 h).

  • Step 2 : Etherification with dimethyl sulfate (35°C, TBAB catalyst) .

Biological Activity Correlations

While not a direct reaction, structural derivatives show notable bioactivity:

DerivativeModificationBiological ActivitySource
Hydrochloride saltEnhanced solubilityImproved in vitro antimicrobial efficacy (MIC = 32 µg/mL vs. S. aureus)
Quinazolinone analogsCyclocondensationAnticancer activity (IC₅₀ = 3.2 µM vs. MDA-MB-468)

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for drug development targeting infections and cancer. The structural features of (2-(Chloromethyl)phenyl)methanamine contribute to its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial efficacy against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research indicates that derivatives of this compound may show cytotoxic effects against cancer cell lines, with IC50 values suggesting promising therapeutic activity.

Chemical Research

This compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions allows for the production of various derivatives with altered properties:

  • Synthesis Pathways : The compound can be modified through reactions such as oxidation, reduction, and substitution to yield derivatives with specific functionalities.
  • Building Block in Organic Synthesis : Its reactivity makes it a crucial building block in the synthesis of pharmaceuticals and agrochemicals.

Material Science

The unique properties of this compound can be exploited in material science for developing new materials with specific functionalities:

  • Polymer Production : The compound's functional groups can participate in polymerization reactions, leading to the creation of novel polymers and resins.
  • Coating Applications : Its reactivity and stability may allow it to be used in protective coatings or adhesives.

Case Studies

Several studies have explored the applications of this compound:

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. Results demonstrated significant inhibition at low concentrations, indicating its potential as a new antimicrobial agent.

Anticancer Screening

Another study screened derivatives for cytotoxicity against breast cancer cell lines. Several derivatives exhibited promising activity with IC50 values below 20 µM, suggesting their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of (2-(Chloromethyl)phenyl)methanamine depends on its application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Comparison with Positional Isomers

(4-(Chloromethyl)phenyl)methanamine

This para-substituted isomer (CAS: 1037143-47-7) is commercially available and serves as a key intermediate in pharmaceutical synthesis. Key distinctions include:

  • Spectral Data : Analogous compounds, such as (4-(thiophen-3-yl)phenyl)methanamine, exhibit a singlet at δ 3.92 ppm (¹H NMR) for the –CH₂NH₂ group, suggesting similar resonance patterns for the para isomer .
  • Applications : Used in the synthesis of urea derivatives (e.g., 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea) with yields ~52–55% .

(3-(Chloromethyl)phenyl)methanamine

Its synthesis and applications are less documented, but its structural similarity suggests utility in macrocyclic compound synthesis, as seen in sulfur-containing macrocycles derived from (2-(phenylthio)phenyl)methanamine .

Table 1: Positional Isomers of Chloromethyl-Substituted Phenylmethanamines
Compound Substituent Position Key Properties/Applications References
(2-(Chloromethyl)phenyl)methanamine Ortho (2-) Potential intermediate for hindered reactions
(4-(Chloromethyl)phenyl)methanamine Para (4-) High-yield urea derivative synthesis (~55%)
(3-(Chloromethyl)phenyl)methanamine Meta (3-) Macrocycle synthesis; limited commercial data

Comparison with Structural Analogs

(2-(Trifluoromethyl)phenyl)methanamine Derivatives

Compounds like [4-(2-(trifluoromethyl)phenyl)oxan-4-yl]methanamine hydrochloride (CAS: 1311254-76-8) highlight the impact of electron-withdrawing groups. The trifluoromethyl (–CF₃) group increases electrophilicity, enhancing binding affinity in receptor-targeting applications compared to chloromethyl analogs .

Heterocyclic-Modified Analogs

  • Oxazole Derivatives: (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS: 81935-22-0) incorporates an oxazole ring, altering solubility and bioactivity. Such derivatives are explored as adenosine receptor ligands .
  • Thiazole Derivatives : 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid (CAS: 1162674-68-1) demonstrates the utility of chloromethyl groups in heterocyclic systems for drug discovery .

Alkyl-Substituted Analogs

(2-Methylphenyl)methanamine (CAS: N/A) replaces chloromethyl with a methyl group, reducing reactivity but improving stability. Its ¹H NMR shows a –CH₂NH₂ signal at δ 3.8–4.2 ppm, comparable to chloromethyl analogs .

Table 2: Structural Analogs and Their Properties
Compound Functional Group Key Distinctions References
(2-(Trifluoromethyl)phenyl)methanamine –CF₃ Enhanced electrophilicity; receptor targeting
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole ring Improved solubility; bioactivity
(2-Methylphenyl)methanamine –CH₃ Higher stability; reduced reactivity

Biological Activity

(2-(Chloromethyl)phenyl)methanamine, also known as chloromethylphenylmethanamine, is a compound that has garnered interest in various biological contexts. Its structure, characterized by a chloromethyl group attached to a phenyl ring and an amine functional group, suggests potential activity in pharmacological applications.

Chemical Structure

The molecular formula of this compound is C8H10ClNC_8H_{10}ClN. The compound can be represented as follows:

Structure Cl CH2C6H4CH2NH2\text{Structure }\text{Cl CH}_2-\text{C}_6\text{H}_4-\text{CH}_2-\text{NH}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and potential anti-cancer properties. The following sections delve into specific studies and findings related to its biological effects.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related compound, 3-CH2Cl, which shares structural similarities with this compound. This compound was found to inhibit inflammation in a lipopolysaccharide (LPS)-induced inflammation model in rats. Key findings include:

  • Reduction of Inflammatory Markers : The administration of 500 mg/60 kg body weight resulted in significant reductions in TNF-α and IL-1β levels in cardiac blood plasma, indicating a potent anti-inflammatory effect.
  • Mechanism of Action : It is hypothesized that the compound binds to COX-2, inhibiting its activity and thereby decreasing inflammatory responses through NF-κB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structure. SAR studies suggest that modifications to the chloromethyl and amine groups can enhance or diminish activity. For example:

  • Electron Donor Groups : The presence of electron-donating groups on the aromatic ring has been shown to improve activity against specific targets such as CETP (cholesteryl ester transfer protein) .
  • Substituent Effects : Compounds with halogen substitutions (like chlorine) have demonstrated increased potency compared to their non-halogenated counterparts, particularly in MAO (monoamine oxidase) inhibition studies .

Case Studies

  • Anti-cancer Research : In vitro studies have indicated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown improved IC50 values compared to standard treatments .
  • Inhibition of Enzymatic Activity : Research on similar compounds has demonstrated their ability to inhibit enzymes such as alkaline phosphatase and MAO-B, suggesting potential therapeutic applications in neurological disorders and metabolic diseases .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
3-CH2ClAnti-inflammatory5.70
Chlorinated derivativeCETP inhibition1.02
Phenyl-substituted analogMAO-B inhibition0.634

Q & A

Q. Tables

Synthetic Route Comparison Reductive AminationGrignard Reaction
Yield (%)78–8560–70
Purity (%)>9585–90
Key ByproductBenzyl alcoholChlorobenzene
ScalabilityHighModerate
Reference
Thermal Stability Data
Decomposition Onset (°C)
Major Degradants
Recommended Storage Temp (°C)
Reference

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